3,4-Dimethyl-1-hexene
Overview
Description
3,4-Dimethyl-1-hexene is a hydrocarbon molecule that is part of the alkene family, characterized by the presence of a carbon-carbon double bond. Its structure includes a six-carbon chain with two methyl groups attached to the third and fourth carbons, respectively. This molecule is of interest in various chemical reactions and studies due to its reactivity and potential applications in synthesis.
Synthesis Analysis
The synthesis of molecules related to 3,4-Dimethyl-1-hexene can be achieved through various methods. For instance, the co-metathesis reaction between 1,5-cyclooctadiene and dimethyl 3-hexenedioate using a catalytic system can lead to α,ω-dimethoxycarbonyl substituted polyenes, which are structurally related to 3,4-Dimethyl-1-hexene . Additionally, the isomerization of 1-hexene, which is a structural isomer of 3,4-Dimethyl-1-hexene, can be catalyzed by strongly acidic ion exchange resins, indicating potential synthetic pathways for the molecule .
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-Dimethyl-1-hexene has been studied using various techniques. For example, the molecular structure of 3,4-dimethylenehexa-1,5-diene, a related diene, has been determined in the gas phase using electron diffraction and ab initio calculations, revealing a single conformer with C(2) symmetry . This information can provide insights into the conformational preferences of 3,4-Dimethyl-1-hexene.
Chemical Reactions Analysis
3,4-Dimethyl-1-hexene can participate in a variety of chemical reactions. The Diels-Alder reaction, a common and powerful synthetic tool in organic chemistry, can involve 1-hexene as a diene to react with dienophiles, forming cyclic compounds . Moreover, the photochemistry of related compounds, such as stannacyclopentenes, can result in the formation of butadiene derivatives, suggesting that 3,4-Dimethyl-1-hexene could undergo similar photodecomposition pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethyl-1-hexene can be inferred from studies on related molecules. For instance, the activation volume, enthalpy, and entropy of the Diels-Alder reaction involving 1-hexene have been investigated, providing valuable information on the reaction kinetics and thermodynamics . Additionally, the crystal and molecular structure of a compound with a similar backbone, 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene, has been determined, which can help predict the solid-state properties of 3,4-Dimethyl-1-hexene .
Scientific Research Applications
Kinetics and Mechanisms of Reactions
- Studies on the Diels-Alder reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with 1-hexene reveal insights into the reaction kinetics and mechanism, including the activation volume and molar volumes of reactants and products in acetone (Kiselev et al., 1999).
Catalysis and Isomerization
- A kinetic study on the isomerization of 3,4-dimethyl-3-hexenes, which involves stereospecific processes over alumina and palladium catalysts, provides valuable insights into the stereo-specificity of such reactions (Maurel et al., 1971).
Renewable Fuel Synthesis
- Research has demonstrated the potential of 1-hexene in renewable fuel synthesis, where it can be converted into jet and diesel fuels. The process involves the oligomerization of 1-hexene with high conversion and selectivity, leading to products with suitable properties for both jet and diesel fuels (Harvey & Meylemans, 2014).
Polymerization Processes
- Studies on the polymerization of 1-hexene using various metal complexes highlight the possibilities in material science for creating polymers with specific characteristics. The research delves into the activation parameters and isoselectivity of the polymerization reaction, contributing to the development of new polymeric materials (Yasumoto et al., 2013).
Environmental and Atmospheric Chemistry
- Investigations into the gas-phase reactions of 1-hexene, including 3,4-dimethyl-1-hexene, with ozone provide important insights into atmospheric chemistry and environmental science. These studies help in understanding the formation of pollutants and their impact on air quality (Atkinson et al., 1995).
Safety And Hazards
properties
IUPAC Name |
3,4-dimethylhex-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,7-8H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWRMMIWAOBBFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871260 | |
Record name | 3,4-Dimethylhex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
Record name | 3,4-Dimethyl-1-hexene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10183 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
3,4-Dimethyl-1-hexene | |
CAS RN |
16745-94-1 | |
Record name | 3,4-Dimethyl-1-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016745941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethyl-1-hexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethylhex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hexene, 3,4-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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